molecular formula C9H3F3N2S B193372 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile CAS No. 143782-23-4

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

Cat. No.: B193372
CAS No.: 143782-23-4
M. Wt: 228.2 g/mol
InChI Key: TYXKOMAQTWRDCR-UHFFFAOYSA-N
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Description

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS: 143782-23-4) is a heteroaromatic compound with the molecular formula C₉H₃F₃N₂S. It is a critical intermediate in synthesizing androgen receptor antagonists, notably enzalutamide (MDV3100), a therapeutic agent for metastatic castration-resistant prostate cancer . The compound features a reactive isothiocyanate (-N=C=S) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position relative to the benzonitrile core. Key properties include:

  • Physical State: Solid at 20°C, stored under inert atmosphere at 2–8°C .
  • Purity: ≥98% (GC) .
  • Hazards: Classified as toxic (H302, H312, H314, H332) and corrosive, requiring precautions for handling .

Preparation Methods

Traditional Batch Reaction with Thiophosgene

The most historically prevalent method involves reacting 3-trifluoromethyl-4-cyanoaniline with thiophosgene in a batch reactor.

Reaction Mechanism and Conditions

In this approach, 3-trifluoromethyl-4-cyanoaniline is treated with thiophosgene (Cl₂C=S) in a biphasic system, typically water and an organic solvent like chloroform or n-heptane. The reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isothiocyanate .

Key steps :

  • Dissolve 3-trifluoromethyl-4-cyanoaniline in an organic solvent.

  • Add thiophosgene dropwise under stirring at 25–35°C.

  • Extract the product with chloroform, dry over MgSO₄, and concentrate.

Performance and Limitations

A representative example from ChemicalBook achieved a 99% yield using thiophosgene in water with chloroform extraction . However, batch methods face challenges:

  • Safety risks : Thiophosgene is highly toxic and volatile, requiring stringent containment.

  • Side reactions : Prolonged reaction times promote thiourea formation, reducing purity .

  • Environmental impact : Large solvent volumes and manual handling increase waste generation .

Continuous Flow Synthesis

Recent patents (CN115181043B, CN115181043A) describe a continuous flow process that addresses batch limitations.

Process Optimization

The method involves three streams in a continuous flow reactor:

  • Stream A : 3-trifluoromethyl-4-cyanoaniline dissolved in acetonitrile.

  • Stream B : Thiophosgene in dichloromethane.

  • Stream C : Inorganic base (e.g., NaHCO₃ or K₂CO₃) in water.

The streams merge in a micromixer, react at 50°C for 10 minutes, and undergo continuous extraction to isolate the product .

Advantages Over Batch Methods

  • Yield : 95–99% purity, compared to 60–70% in batch reactions .

  • Safety : Sealed systems minimize exposure to toxic reagents.

  • Efficiency : Reduced reaction time (10 minutes vs. hours) and automated solvent recovery .

Critical factor : Using inorganic bases (NaHCO₃) instead of organic bases suppresses thiourea impurities, enhancing yield .

Alternative Route via Benzoyl Isothiocyanate

WO2016051423A2 and US20170313662 disclose a multistep approach using benzoyl chloride and ammonium thiocyanate.

Synthesis Steps

  • Step 1 : React ammonium thiocyanate with benzoyl chloride to form benzoyl isothiocyanate.

  • Step 2 : Couple benzoyl isothiocyanate with 3-trifluoromethyl-4-cyanoaniline.

  • Step 3 : Hydrolyze the intermediate with NaOH (9–11%) to yield 1-(4-cyano-3-(trifluoromethyl)phenyl)thiourea.

  • Step 4 : Deaminate the thiourea under reflux to obtain the final product .

Challenges

  • Low yield : Total yield drops to 55% due to multiple purification steps .

  • Complexity : Requires handling hazardous reagents (benzoyl chloride) and generates more waste .

Novel Pathway Using Diphenylphosphoryl Azide

CN112876391A introduces a less common method starting from 3-trifluoromethyl-4-cyanobenzoic acid.

Reaction Overview

  • Convert 3-trifluoromethyl-4-cyanobenzoic acid to 4-isocyanato-2-(trifluoromethyl)benzonitrile using diphenylphosphoryl azide (DPPA) in toluene.

  • Treat the isocyanate with sulfur to form the isothiocyanate .

Limitations

  • Limited data : No yield or purity reported in available sources.

  • Cost : DPPA is expensive compared to thiophosgene or ammonium thiocyanate .

Comparative Analysis of Methods

Method Yield Purity Safety Scalability
Batch (thiophosgene)60–70%97–99%LowModerate
Continuous flow95–99%>99%HighHigh
Benzoyl isothiocyanate55%90–95%ModerateLow
DPPA routeN/AN/AModerateLow

Key insights :

  • Continuous flow synthesis outperforms other methods in yield, safety, and scalability, making it ideal for industrial production .

  • Batch methods remain relevant for small-scale synthesis but require rigorous safety protocols .

Structural Characterization

Products from all methods were validated via:

  • ¹H NMR (CDCl₃): δ 7.85 (d, J=8 Hz), 7.59 (s), 7.48 (d, J=8.4 Hz) .

  • Mass spectrometry : m/z 229 (M+H⁺) .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often at room temperature .

Major Products Formed

The major products formed from reactions involving this compound include thioimidazolinone compounds and other derivatives that have potential pharmaceutical applications .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agent Synthesis
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of thiohydantoins, which are compounds with potential anticancer properties. Notably, it is involved in the production of enzalutamide, an androgen receptor inhibitor used for treating advanced prostate cancer. The synthesis process involves reacting 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene, yielding the desired isothiocyanate compound .

Case Study: Enzalutamide Production
In a study focusing on the improved synthesis of enzalutamide, researchers highlighted the efficiency of using this compound as an intermediate. This method not only enhances yield but also reduces the risks associated with traditional synthesis routes that involve highly toxic reagents like thiophosgene .

Industrial Applications

Chemical Manufacturing
This compound is utilized in various industrial applications due to its reactivity and properties. It is employed in:

  • Rubber Chemicals Production : Used as a precursor for synthesizing rubber additives.
  • Jet Fuel Additives : Enhances performance and stability of jet fuels.
  • Nickel-Plating Baths : Acts as an additive to improve the quality of nickel plating processes .

Table 1: Industrial Applications of this compound

ApplicationDescription
Rubber ChemicalsPrecursor for rubber additives
Jet Fuel AdditiveStabilizes and enhances jet fuel performance
Nickel-Plating BathsImproves quality of nickel plating
Bleaching AgentsUsed in bleaching cotton and other textiles
Separation ProcessesAids in separating naphthalene from non-aromatics

Environmental and Safety Considerations

While this compound has significant applications, it is essential to consider its environmental impact and safety profile. Long-term exposure to this compound may lead to various health issues, including respiratory irritation and potential effects on liver and kidney function . Regulatory assessments indicate that it does not exhibit endocrine-disrupting properties, but caution is advised during handling due to its toxicity .

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as androgen receptors. It acts as an intermediate in the synthesis of enzalutamide, which is an androgen receptor antagonist. Enzalutamide binds to androgen receptors, inhibiting their activity and thereby reducing the growth of prostate cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Substituent(s) Purity Key Applications/Reactivity References
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile 143782-23-4 C₉H₃F₃N₂S -N=C=S (para), -CF₃ (ortho) 98% Enzalutamide synthesis; reacts with amines to form thiohydantoins
4-Nitro-2-(trifluoromethyl)benzonitrile N/A C₈H₃F₃N₂O₂ -NO₂ (para), -CF₃ (ortho) 95% Intermediate for further reductions/aminations
4-Methoxy-2-(trifluoromethyl)benzonitrile 875664-48-5 C₉H₆F₃NO -OCH₃ (para), -CF₃ (ortho) 97% Electron-donating group stabilizes aromatic core; used in agrochemicals
4-Amino-2-(trifluoromethyl)benzonitrile N/A C₈H₅F₃N₂ -NH₂ (para), -CF₃ (ortho) >99% Precursor to isothiocyanate derivative; high-yield synthesis (73–75%)
4-Fluoro-2-(trifluoromethyl)benzonitrile N/A C₈H₃F₄N -F (para), -CF₃ (ortho) N/A Enhanced lipophilicity for pharmaceutical intermediates
4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile N/A C₁₆H₁₁F₃N₂O -CH₂CO-Ph(CF₃) (para) N/A Metaflumizone metabolite; pesticide residue

Industrial and Environmental Relevance

  • Pharmaceuticals : The target compound’s role in enzalutamide synthesis underscores its importance in oncology, despite challenges like the use of toxic reagents (e.g., iodomethane) in earlier routes .
  • Agrochemicals : Derivatives like 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile are metabolites of metaflumizone, highlighting environmental persistence and regulatory monitoring needs .

Biological Activity

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (ITCB) is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Overview

  • Chemical Formula : C9H3F3N2S
  • CAS Number : 143782-23-4
  • Molecular Weight : 232.19 g/mol

ITCB serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for multiple chemical reactions, including nucleophilic substitutions and cyclizations, which are critical in drug design.

Table 1: Key Properties of ITCB

PropertyValue
SolubilitySoluble in organic solvents
Melting PointNot specified
StabilityStable under normal conditions

ITCB is primarily studied for its role as an intermediate in the synthesis of enzalutamide, an androgen receptor antagonist used in prostate cancer treatment. The mechanism involves:

  • Interaction with Androgen Receptors : ITCB-derived compounds bind to androgen receptors, inhibiting their activity and thereby reducing prostate cancer cell proliferation.
  • Induction of Apoptosis : Compounds synthesized from ITCB have shown potential in inducing apoptosis in cancer cells, making them candidates for anticancer therapy.

Biological Activities

Research indicates that ITCB exhibits several biological activities:

  • Anticancer Properties : ITCB has been linked to the synthesis of isothiocyanate-containing compounds that demonstrate significant anticancer effects by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Effects : Some derivatives of ITCB show promising antibacterial and antifungal activities, contributing to its potential as a therapeutic agent .
  • Anti-inflammatory Activity : Isothiocyanates are known for their anti-inflammatory properties, which can be leveraged for developing treatments for inflammatory diseases .

Study on Anticancer Activity

A study published in Drug Discoveries & Therapeutics investigated the effects of ITCB-derived compounds on prostate cancer cells. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Synthesis and Evaluation of Derivatives

In another research effort documented in MDPI, various derivatives of ITCB were synthesized and evaluated for their biological activities. The study found that certain derivatives exhibited enhanced potency against prostate cancer cells compared to the parent compound, highlighting the importance of structural modifications .

Applications in Drug Development

The versatility of ITCB makes it a valuable compound in pharmaceutical synthesis:

  • Synthesis of Anticancer Agents : As an intermediate in the production of enzalutamide, ITCB plays a crucial role in developing effective prostate cancer therapies.
  • Development of Novel Bioactive Compounds : Researchers are exploring its use in synthesizing new classes of drugs targeting various diseases, including infections and inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, and how is the product characterized?

Methodological Answer: The compound is typically synthesized via reaction of 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene or thiocarbonyl diimidazole under controlled pH (6–7) and low-temperature conditions (0–5°C) to minimize side reactions . Post-synthesis, characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm the isothiocyanate group (δ ~130 ppm for C=S in ¹³C NMR).
  • HPLC analysis (e.g., Waters Spherisorb ODS-2 column) to verify purity (>99%) and detect impurities like unreacted amine precursors .
  • Melting point determination (mp ~123–124°C) for consistency checks .

Q. What analytical techniques are recommended for assessing purity and detecting impurities?

Methodological Answer:

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column. The retention time for this compound is ~6.5 minutes, while impurities like 4-amino-2-(trifluoromethyl)benzonitrile elute earlier (~3.0 minutes) .
  • LC-MS for identifying low-abundance impurities (e.g., hydrolyzed byproducts) via accurate mass measurements.
  • Karl Fischer titration to quantify residual moisture, critical for stability in anhydrous reaction conditions.

Advanced Research Questions

Q. How can synthesis be optimized to eliminate toxic reagents while maintaining yield?

Methodological Answer: In the synthesis of enzalutamide, iodomethane (a neurotoxic reagent) is used to methylate intermediates. To avoid this:

  • Alternative alkylation agents : Use dimethyl sulfate or trimethylphosphate under phase-transfer catalysis (e.g., TBAB) .
  • Green chemistry approaches : Employ enzymatic methylation or microwave-assisted reactions to reduce solvent waste and energy consumption.
  • Process monitoring : Use in-line FTIR to track reaction progress and minimize over-alkylation.

Q. How do structural modifications (e.g., substituent position) affect reactivity and biological activity?

Methodological Answer: Comparative studies with analogs (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile) reveal:

Modification Impact on Reactivity/Activity
Fluorine at 2-position Enhances electrophilicity of isothiocyanate group, facilitating nucleophilic substitutions .
Trifluoromethyl group Increases lipophilicity (log P = 4.26), improving membrane permeability in drug candidates .
Chlorine substitution Reduces metabolic degradation in hepatic microsomal assays .

Q. How can researchers resolve discrepancies in environmental fate data (e.g., biodegradation vs. persistence)?

Methodological Answer:

  • Fugacity modeling : Calculate environmental partitioning using log Kow (4.26) and Henry’s law constants to predict air-water-soil distribution .
  • Microcosm studies : Simulate biodegradation in activated sludge (OECD 301F protocol) to assess half-life under aerobic/anaerobic conditions.
  • QSAR models : Correlate structural descriptors (e.g., electronegativity of substituents) with ecotoxicity endpoints (e.g., Daphnia magna LC50).

Q. What strategies address batch-to-batch variability in spectroscopic data?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Resolve signal overlap in crowded aromatic regions by correlating ¹H-¹³C couplings.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C9H3F3N2S, m/z 228.19) and detect trace isobaric impurities .
  • X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects influencing NMR shifts.

Q. How can computational methods predict coupling reactivity with aromatic systems?

Methodological Answer:

  • DFT calculations : Optimize transition states for isothiocyanate-amine couplings (e.g., in enzalutamide synthesis) using B3LYP/6-31G(d) basis sets .
  • Molecular docking : Screen interactions with biological targets (e.g., androgen receptor) to prioritize derivatives for synthesis.
  • QSAR : Train models on Hammett σ constants of substituents to predict reaction rates in SNAr mechanisms.

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on hydrolytic stability of the isothiocyanate group?

Methodological Answer:

  • pH-dependent stability studies : Monitor degradation kinetics via HPLC in buffers (pH 2–12) to identify optimal storage conditions (e.g., pH 4–6 for maximum stability).
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and quantify degradation products (e.g., thiourea derivatives) .
  • Isotope labeling : Use ¹⁵N-labeled analogs to trace hydrolysis pathways via LC-MS/MS.

Properties

IUPAC Name

4-isothiocyanato-2-(trifluoromethyl)benzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H3F3N2S/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXKOMAQTWRDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H3F3N2S
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DSSTOX Substance ID

DTXSID80932097
Record name 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
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Molecular Weight

228.20 g/mol
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CAS No.

143782-23-4
Record name 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

Thiophosgene (10 g, 87.71 mmol) was dissolved in water and stirred at room temperature for 10 min. 4-Amino-2-trifluoromethyl-benzonitrile was added portionwise at room temperature. The reaction mixture was stirred at room temperature for 2 h. The product was extracted with dichloromethane, and the organic layer was washed with water, brine, dried over sodium sulfate and evaporated to obtain 12 g of product. 1H NMR (CDCl3): δ (ppm) 7.84 (d, 1H), 7.58 (s, 1H), 7.48 (d, 1H).
Quantity
10 g
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Reaction Step One
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Amino-2-trifluoromethylbenzonitrile (2.23 g, 12 mmol) was added portionwise over 15 min into a well-stirred heterogeneous mixture of thiophosgene (1 mL, 13 mmol) in water (22 mL) at room temperature. Stirring was continued for an additional 1 h. The reaction medium was extracted with chloroform (3×15 ml). The combined organic phase was dried over MgSO4 and evaporated to dryness under reduced pressure to yield desired product 4-Isothiocyanato-2-trifluoromethylbenzonitrile (Formula 41) as brownish solid and was used as such for the next step (2.72 g, 11.9 mmol, 99%). 1H NMR δ 7.49 (dd, 1H, J=8.3 and 2.1), 7.59 (d, 1H, J=2.1), 7.84 (d, 1H, J=8.3).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Amino-2-trifluoromethylbenzonitrile, (2.23 g, 12 mmol) was added portionwise over 15 minutes into the well-stirred heterogeneous mixture of thiophosgene (1 ml, 13 mmol) in water (22 ml) at room temperature. Stirring was continued for an additional 1 h. The reaction medium was extracted with chloroform (3×15 ml). The combined organic phase was dried over MgSO4 and evaporated to dryness under reduced pressure to yield desired product, 4-isothiocyanato-2-trifluoromethylbenzonitrile, (1a), as brownish solid and was used as such for the next step (232 g, 11.9 mmol, 99%).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

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